N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

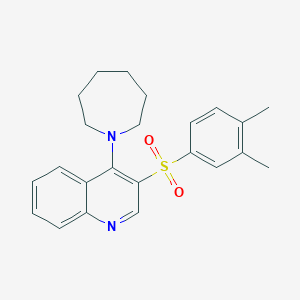

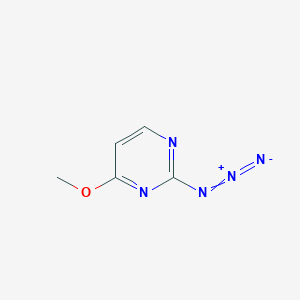

“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a chemical compound with the CAS Number: 186650-56-6 . It has a molecular weight of 219.29 and its IUPAC name is N’-hydroxy-4-(1-piperidinyl)benzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is 1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9,13H2 .Physical And Chemical Properties Analysis

“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a powder that is stored at room temperature . Its molecular weight is 219.29 .Aplicaciones Científicas De Investigación

Piperidine Derivatives in Synthesis

Asymmetric Synthesis of Piperidines : Piperidine derivatives, such as those derived from serine and terminal acetylenes, have been utilized in asymmetric synthesis. These compounds undergo Claisen rearrangement to produce optically pure piperidines, which are crucial intermediates for a broad range of amines containing substituted piperidine units (Acharya & Clive, 2010).

Novel Synthesis Methods

Simple Synthesis of Piperidine-4-Carboxylic Acid : A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid has been reported, showcasing an improved operation method that simplifies the reaction process and increases yield by more than 10% (Chun, 2000).

Pharmacological Applications

Neuropeptide Y Y1 Receptor Antagonists : Novel benzimidazoles derived from indole and substituted with various piperidinylalkyl groups have been synthesized as selective neuropeptide Y Y1 receptor antagonists. These compounds are explored for potential applications in treating obesity (Zarrinmayeh et al., 1998).

Anti-hyperglycemic Carboximidamides : Carboximidamides linked with pyrimidine moiety have shown significant anti-hyperglycemic effects. These compounds offer potential as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).

Chemical Catalysis

Intramolecular Hydrofunctionalization of Allenes : A study demonstrated the use of Au(I) catalysts for the intramolecular hydroamination of N-allenyl carbamates, effective in forming piperidine derivatives. This process highlights the versatility of piperidine structures in catalytic reactions (Zhang et al., 2006).

Propiedades

IUPAC Name |

N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUOCBNPFNPIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2756565.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)

![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)

![2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2756574.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)

![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)